molecular formula C16H20N2O2S B4502752 5-isopropyl-2-methyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide

5-isopropyl-2-methyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide

Cat. No.: B4502752
M. Wt: 304.4 g/mol
InChI Key: FSBSYLSUPLSZQN-UHFFFAOYSA-N
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Description

5-isopropyl-2-methyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide is a chemical compound with a complex structure that includes both aromatic and heterocyclic components

Scientific Research Applications

5-isopropyl-2-methyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of complex molecules.

    Biology: It may be used in studies involving enzyme inhibition or as a probe to study biological pathways.

    Medicine: This compound may have potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-isopropyl-2-methyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide typically involves the sulfonation of an aromatic compound followed by the introduction of the pyridinyl group. The reaction conditions often require the use of strong acids or bases and may involve multiple steps to achieve the desired product.

Industrial Production Methods: Industrial production methods for this compound may include large-scale sulfonation processes followed by purification steps to isolate the desired product. These methods are designed to be efficient and cost-effective, ensuring high yields and purity of the final compound.

Chemical Reactions Analysis

Types of Reactions: 5-isopropyl-2-methyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of sulfoxides or sulfones.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, potentially converting sulfoxides or sulfones back to sulfonamides.

    Substitution: This reaction involves the replacement of one functional group with another, which can occur under various conditions depending on the reagents used.

Common Reagents and Conditions:

    Oxidation: Common reagents include hydrogen peroxide or peracids under acidic or basic conditions.

    Reduction: Common reagents include hydrogen gas with a metal catalyst or reducing agents like lithium aluminum hydride.

    Substitution: Common reagents include halogens or nucleophiles under conditions that favor the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the original sulfonamide.

Mechanism of Action

The mechanism of action of 5-isopropyl-2-methyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate biological pathways and result in various physiological effects.

Comparison with Similar Compounds

    5-isopropyl-2-methylphenol: This compound shares a similar aromatic structure but lacks the sulfonamide and pyridinyl groups.

    2-isopropyl-5-methyl-4-nitrosophenol: This compound has a similar aromatic structure with different functional groups.

Uniqueness: 5-isopropyl-2-methyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide is unique due to its combination of aromatic, sulfonamide, and pyridinyl groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.

Properties

IUPAC Name

2-methyl-N-(4-methylpyridin-2-yl)-5-propan-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2S/c1-11(2)14-6-5-13(4)15(10-14)21(19,20)18-16-9-12(3)7-8-17-16/h5-11H,1-4H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSBSYLSUPLSZQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-isopropyl-2-methyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide
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5-isopropyl-2-methyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide
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5-isopropyl-2-methyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide
Reactant of Route 5
5-isopropyl-2-methyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide
Reactant of Route 6
5-isopropyl-2-methyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide

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